

Spectroscopic and Synthetic Profile of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-bromo-3-coumarincarboxylate*

Cat. No.: B1219299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of **Ethyl 6-bromo-3-coumarincarboxylate**. This coumarin derivative is a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 6-bromo-3-coumarincarboxylate**. Where experimental data for the target molecule is not available, data from closely related compounds is used for predictive purposes and is duly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.50	Singlet	1H	H-4	Expected downfield shift due to deshielding by the carbonyl group.
~7.80	Doublet	1H	H-5	
~7.65	Doublet of Doublets	1H	H-7	
~7.30	Doublet	1H	H-8	
4.41	Quartet	2H	-OCH ₂ CH ₃	Ethyl ester methylene protons.
1.41	Triplet	3H	-OCH ₂ CH ₃	Ethyl ester methyl protons.

Note: The chemical shifts for the aromatic protons (H-4, H-5, H-7, H-8) are estimated based on the known values for similar 6-bromo-coumarin derivatives.

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment	Notes
~163	C=O (ester)	
~156	C=O (lactone)	
~148	C-8a	
~145	C-4	
~130	C-7	
~128	C-5	
~120	C-6	Carbon bearing the bromine atom.
~118	C-4a	
~117	C-3	
~115	C-8	
61.4	-OCH ₂ CH ₃	Ethyl ester methylene carbon.
14.4	-OCH ₂ CH ₃	Ethyl ester methyl carbon.

Note: The chemical shifts for the aromatic carbons are predictive and based on the analysis of related coumarin structures.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1740-1720	Strong	C=O stretch (ester carbonyl)
~1720-1700	Strong	C=O stretch (lactone carbonyl)
~1610, 1570, 1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-O-C stretch (lactone ether)
~830	Medium	C-H bend (aromatic, out-of-plane)
~600-500	Medium	C-Br stretch

Table 3: Mass Spectrometry (MS) Data

m/z Ratio	Proposed Fragment
296/298	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
251/253	[M - OCH ₂ CH ₃] ⁺
223/225	[M - COOCH ₂ CH ₃] ⁺
195/197	[M - COOCH ₂ CH ₃ - CO] ⁺
144	[M - Br - COOCH ₂ CH ₃] ⁺

Experimental Protocols

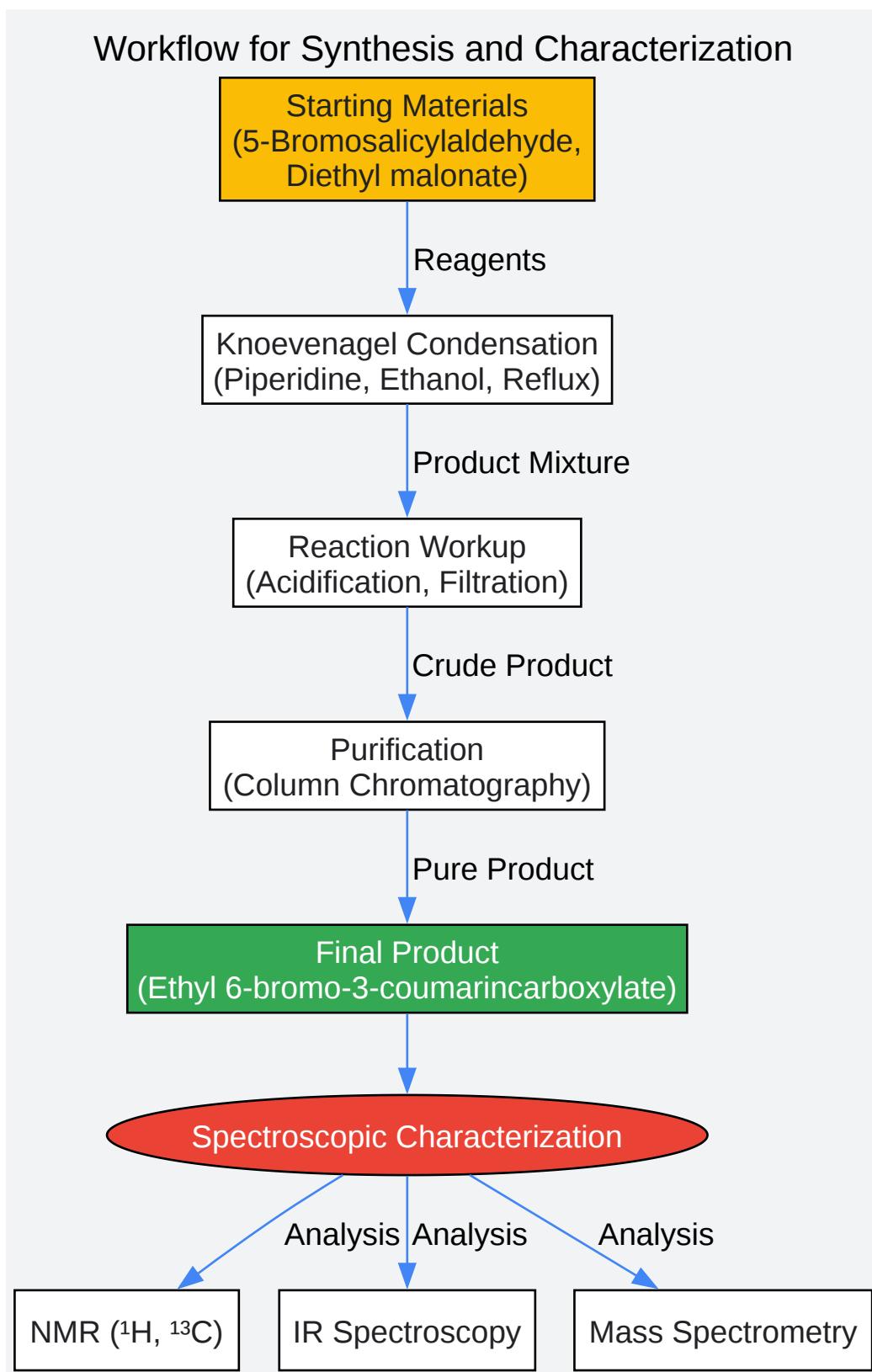
Synthesis of Ethyl 6-bromo-3-coumarincarboxylate via Knoevenagel Condensation

This protocol outlines a general and effective method for the synthesis of **Ethyl 6-bromo-3-coumarincarboxylate**.

Materials:

- 5-Bromosalicylaldehyde
- Diethyl malonate
- Piperidine
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (CH₂Cl₂)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

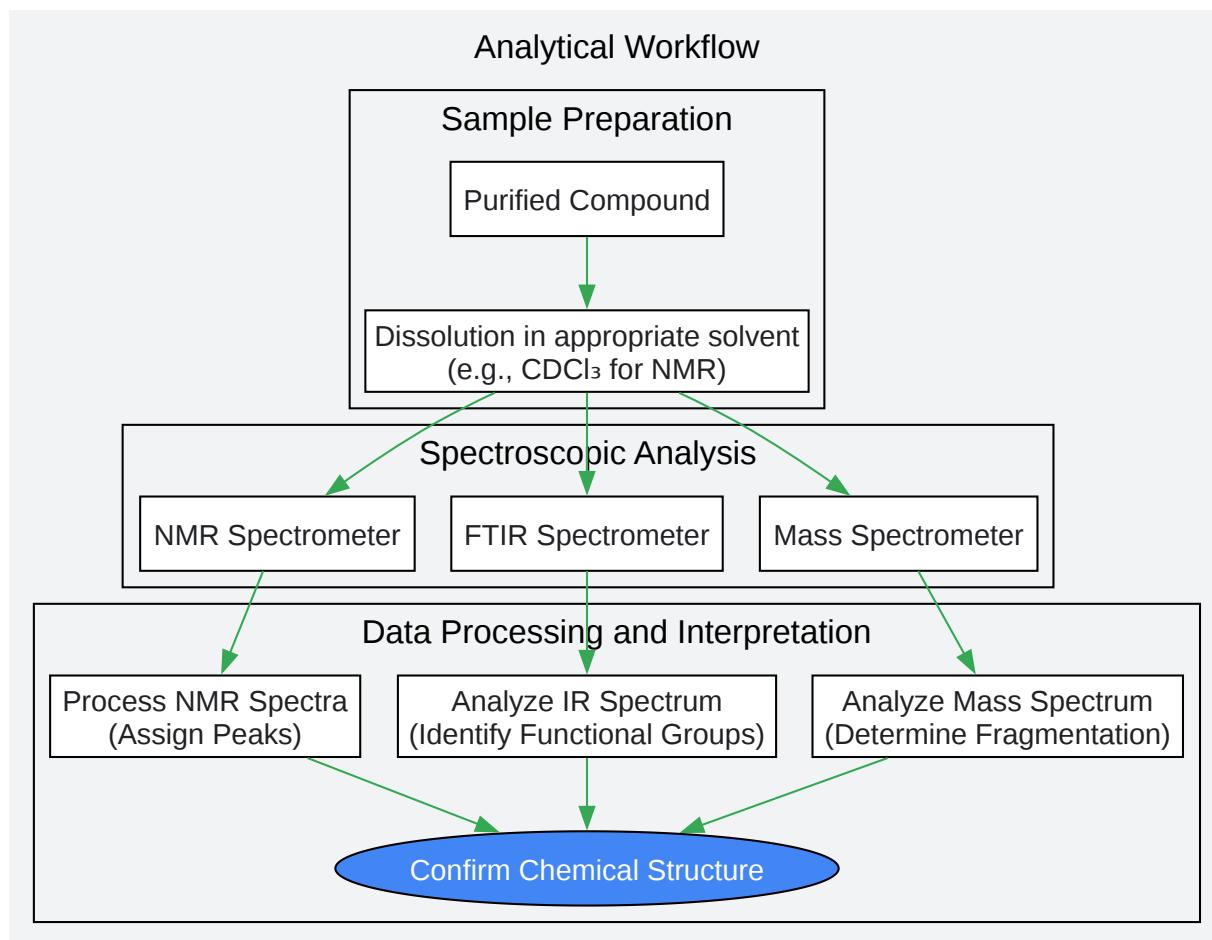

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromosalicylaldehyde (1 equivalent) in ethanol.
- **Addition of Reagents:** To this solution, add diethyl malonate (1.2 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute HCl, which will cause the product to precipitate.
- **Isolation:** Filter the crude product and wash with cold water.
- **Purification:**

- Dissolve the crude product in dichloromethane.
- Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude solid.
- Further purify the solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.



[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

General Analytical Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: General Analytical Workflow.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 6-bromo-3-coumarincarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1219299#spectroscopic-data-nmr-ir-mass-of-ethyl-6-bromo-3-coumarincarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com